
N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide" is a complex molecule that likely contains several functional groups, including an amide, a thioether, and a dihydropyrimidinyl moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and potential reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions with high yields. For example, a compound with a pyrimidinyl moiety was synthesized through a reaction between phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine . Another compound was synthesized by a four-step reaction starting from an isoxazole carboxylic acid ester . These methods suggest that the synthesis of the compound may also involve multiple steps, possibly starting from a pyrimidinyl derivative and incorporating the thioether and amide functionalities in subsequent steps.
Molecular Structure Analysis
Crystallographic analysis is a common technique to determine the molecular structure of such compounds. The papers describe compounds crystallizing in different space groups with detailed unit-cell parameters . The molecular structure of the compound would likely be determined using similar X-ray diffraction techniques to elucidate its geometry and conformation.
Chemical Reactions Analysis
The reactivity of similar compounds includes interactions with biological molecules. For instance, one compound was found to bind to double-stranded DNA via minor groove binding, with the strength of the interaction quantified by various techniques . Another compound exhibited herbicidal activities, suggesting that the compound may also interact with biological systems or have potential applications as a bioactive molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often characterized by techniques like NMR, IR, UV-Vis, and mass spectrometry . These compounds can exhibit specific electronic properties, as indicated by HOMO and LUMO energy calculations, and molecular electrostatic potential (MEP) surface maps . The compound would likely be analyzed using these techniques to determine its physical and chemical properties, including solubility, stability, and electronic characteristics.
Relevant Case Studies
Case studies involving similar compounds have shown a range of biological activities. For example, one compound demonstrated antioxidant activity and DNA-binding properties , while another showed significant herbicidal activity . Additionally, a related compound exhibited marked inhibition against various human cancer cell lines, indicating potential as an anticancer agent . These case studies suggest that the compound may also have interesting biological activities worth exploring in further research.
科学的研究の応用
Chemical Synthesis and Characterization
Several studies focus on the synthesis and characterization of compounds with structures similar to N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide. For example, the synthesis of novel aromatic polyimides involving similar complex molecules demonstrates the interest in developing new materials with potential applications in technology and materials science (Butt et al., 2005). Moreover, studies on the reductive chemistry of related compounds, focusing on their potential as bioreductive drugs, indicate the relevance of these molecules in medicinal chemistry and drug development (Palmer et al., 1995).
Biological Activity and Potential Therapeutic Uses
Research on compounds structurally related to this compound also extends to their biological activities. For instance, investigations into the anticancer activity of new pyrazolo[3,4-d]pyrimidin-4-one derivatives highlight the exploration of such molecules for therapeutic applications (Abdellatif et al., 2014). Additionally, the development of broad-spectrum protein kinase inhibitors points to the potential use of these compounds in cancer treatment (Theoclitou et al., 2011).
Advanced Material Applications
Research into the properties and applications of related compounds extends into advanced materials. For example, the study of polyamides containing uracil and adenine incorporates similar chemical functionalities, indicating interest in these compounds for material science and engineering applications (Hattori & Kinoshita, 1979).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-amino-2-thiouracil with 2,3-dimethylphenyl isocyanate to form N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thiouracil, which is then reacted with 3,4-difluorobenzoyl chloride to form N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio-3,4-difluorobenzamide. The final step involves the reaction of the intermediate with ethyl acetoacetate and ammonium acetate to form the desired compound, N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide.", "Starting Materials": [ "4-amino-2-thiouracil", "2,3-dimethylphenyl isocyanate", "3,4-difluorobenzoyl chloride", "ethyl acetoacetate", "ammonium acetate" ], "Reaction": [ "4-amino-2-thiouracil is reacted with 2,3-dimethylphenyl isocyanate in the presence of a base to form N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thiouracil.", "N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thiouracil is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base to form N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio-3,4-difluorobenzamide.", "The intermediate N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio-3,4-difluorobenzamide is then reacted with ethyl acetoacetate and ammonium acetate in the presence of a base to form the desired compound, N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide." ] } | |
CAS番号 |
888425-64-7 |
分子式 |
C21H19F2N5O3S |
分子量 |
459.47 |
IUPAC名 |
N-[4-amino-2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C21H19F2N5O3S/c1-10-4-3-5-15(11(10)2)25-16(29)9-32-21-27-18(24)17(20(31)28-21)26-19(30)12-6-7-13(22)14(23)8-12/h3-8H,9H2,1-2H3,(H,25,29)(H,26,30)(H3,24,27,28,31) |
InChIキー |
YWJMTUKRULAYKD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-(3-((2,4-dimethylphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505196.png)

![2-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2505198.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2505199.png)

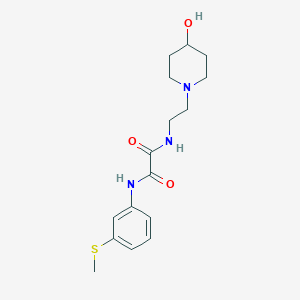
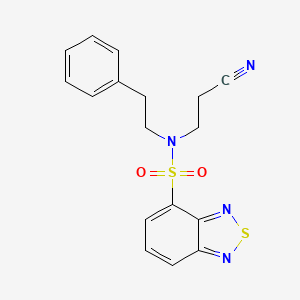
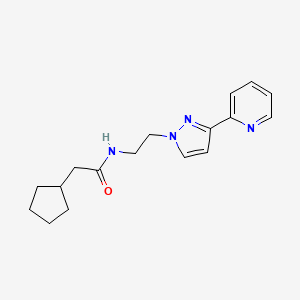
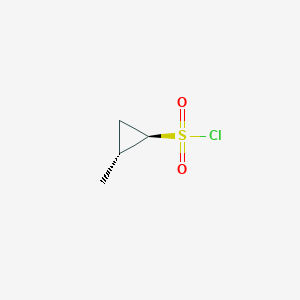
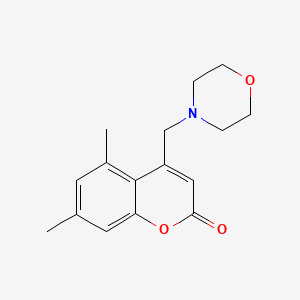
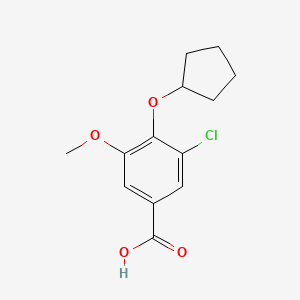
![Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate](/img/structure/B2505214.png)
